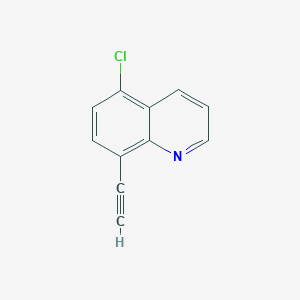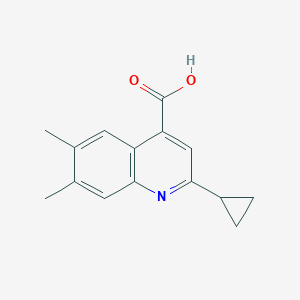
5-Chloro-8-ethynylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-8-ethynylquinoline is an organic compound with the molecular formula C₁₁H₆ClN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a chlorine atom at the 5th position and an ethynyl group at the 8th position on the quinoline ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the chlorination of 8-hydroxyquinoline to form 5-chloro-8-hydroxyquinoline, which is then subjected to further reactions to introduce the ethynyl group .
Industrial Production Methods: Industrial production of 5-Chloro-8-ethynylquinoline may involve large-scale chlorination and ethynylation processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .
化学反应分析
Types of Reactions: 5-Chloro-8-ethynylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Coupling reactions produce complex organic molecules with extended conjugation .
科学研究应用
5-Chloro-8-ethynylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of biological systems and as a probe in biochemical assays.
Medicine: Derivatives of quinoline, including this compound, have potential therapeutic applications, particularly in the development of antiviral and anticancer agents
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-8-ethynylquinoline involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chlorine atom can form hydrogen bonds or halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
5-Chloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of an ethynyl group.
8-Ethynylquinoline: Lacks the chlorine atom at the 5th position.
5-Chloroquinoline: Lacks the ethynyl group at the 8th position
Uniqueness: 5-Chloro-8-ethynylquinoline is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C11H6ClN |
|---|---|
分子量 |
187.62 g/mol |
IUPAC 名称 |
5-chloro-8-ethynylquinoline |
InChI |
InChI=1S/C11H6ClN/c1-2-8-5-6-10(12)9-4-3-7-13-11(8)9/h1,3-7H |
InChI 键 |
CKJNWAIZKZZVMK-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C2C(=C(C=C1)Cl)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)



![10,11-Dihydro-9H-benzo[a]xanthene-8-carbaldehyde](/img/structure/B13693000.png)



![3-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13693035.png)
![5-Bromo-4-[3-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13693040.png)


![2-[4-(tert-Butyl)phenyl]-1-methylindole](/img/structure/B13693048.png)
